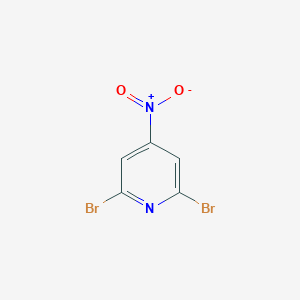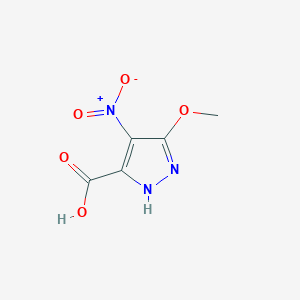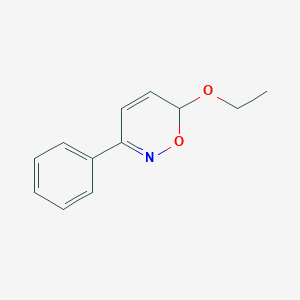
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research. It is commonly referred to as MPTP and is a thiazolidinedione derivative. The compound has been shown to have various biochemical and physiological effects and has been used in a range of scientific studies.
Wirkmechanismus
MPTP works by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway is involved in the regulation of glucose and lipid metabolism, as well as inflammation. MPTP has been shown to activate PPARγ, leading to improved insulin sensitivity, reduced inflammation, and decreased oxidative stress.
Biochemische Und Physiologische Effekte
MPTP has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism, reduce inflammation, and decrease oxidative stress. Additionally, MPTP has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTP in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying the effects of these pathways on disease states. Additionally, MPTP has been shown to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using MPTP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving MPTP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Studies have shown that MPTP can induce Parkinson's-like symptoms in animal models, making it a useful tool for studying the underlying mechanisms of the disease. Additionally, MPTP has been shown to have anti-cancer properties, and further research could explore its potential use in cancer treatment. Finally, future studies could investigate the potential use of MPTP in the treatment of other diseases such as obesity and cardiovascular disease.
Synthesemethoden
The synthesis of MPTP involves the reaction of 2-(2-methoxyphenoxy)acetaldehyde with 3-(4-methylpiperazin-1-yl)propionic acid, followed by the addition of thioacetic acid and sodium borohydride. This results in the formation of the thiazolidine ring and the final product, MPTP.
Wissenschaftliche Forschungsanwendungen
MPTP has been used in a range of scientific studies due to its ability to modulate various biological pathways. It has been shown to have anti-inflammatory and antioxidant properties, and has been used in studies related to diabetes, cancer, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
161364-73-4 |
|---|---|
Produktname |
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine |
Molekularformel |
C19H27N3O4S |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-(4-methylpiperazin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C19H27N3O4S/c1-20-7-9-21(10-8-20)17(23)13-18(24)22-11-12-27-19(22)14-26-16-6-4-3-5-15(16)25-2/h3-6,19H,7-14H2,1-2H3 |
InChI-Schlüssel |
GLXZJJACNCEAGB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CC(=O)N2CCSC2COC3=CC=CC=C3OC |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CC(=O)N2CCSC2COC3=CC=CC=C3OC |
Synonyme |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]-3-(4-methylpiperazin- 1-yl)propane-1,3-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



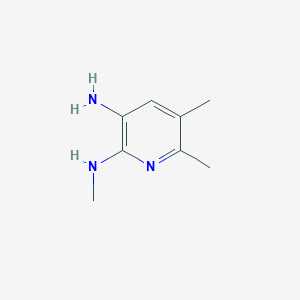
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
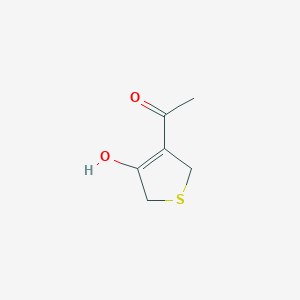
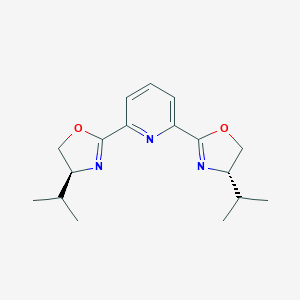
![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
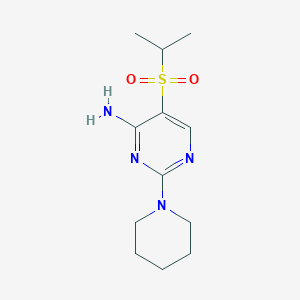
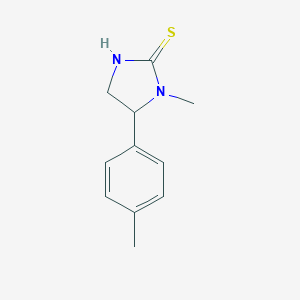
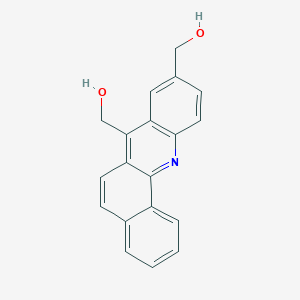
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
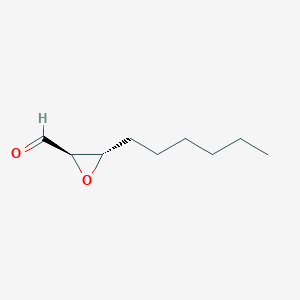
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
